molecular formula C21H16O3 B5765518 4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B5765518
M. Wt: 316.3 g/mol
InChI Key: NJYFGAXQBMEVOF-UHFFFAOYSA-N
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Description

4-Phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one is a benzofurochromenone derivative characterized by a fused benzofuran and chromenone scaffold with a tetrahydro ring system (C22H18O3) . The compound features a phenyl substituent at position 4 and a methyl group at position 11, contributing to its unique physicochemical and biological properties. Key properties include a molecular weight of 330.38 g/mol, logP of 4.893 (indicating high lipophilicity), and low water solubility (logSw = -4.83) .

Properties

IUPAC Name

4-phenyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-21-11-15(13-6-2-1-3-7-13)17-10-16-14-8-4-5-9-18(14)23-19(16)12-20(17)24-21/h1-3,6-7,10-12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYFGAXQBMEVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=C4C(=C3)C(=CC(=O)O4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of phenol derivatives with chromenone precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and may require solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzofurochromenone scaffold is a privileged medicinal framework, and derivatives are often evaluated for anticancer, antimicrobial, and photophysical activities. Below is a detailed comparison with analogous compounds:

Core Scaffold and Substituent Variations

Compound Name Core Structure Key Substituents Molecular Formula logP Water Solubility (logSw) Biological Activity
4-Phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one Benzofurochromenone + tetrahydro 4-phenyl, 11-methyl C22H18O3 4.893 -4.83 Screening compound (unpublished)
4-Amino-2H-benzo[h]chromen-2-one (ABO) Chromenone 4-amino C13H9NO2 ~2.5* -3.2* Cytotoxic (IC50 = 0.038–0.085 μM)
9-Methoxy-2H-furo[3,2-g]chromen-2-one Furochromenone 9-methoxy C12H8O4 2.1 -3.5 Anticancer (spectral studies)
10-Methoxy-7-methyl-2H-benzo[g]chromen-2-one Chromenone 10-methoxy, 7-methyl C15H12O3 3.0 -4.0 Isolated from natural sources
3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid Benzofurochromenone + tetrahydro 4,11-dimethyl, 3-propanoic acid C20H20O5 3.5 -3.8 Discontinued (pharmacokinetic studies)

*Estimated from structural analogs.

Key Structural and Functional Differences

Methoxy substituents (e.g., in 9-methoxy-furochromenone) are associated with red-shifted UV absorption and altered electronic properties, influencing photodynamic therapy applications . Amino groups in ABO derivatives improve water solubility via salt formation (e.g., compound 10 in showed 50-fold higher solubility than its parent).

Carboxylic Acid Derivatives: Propanoic acid derivatives (e.g., CAS 777857-61-1) exhibit improved solubility but reduced logP, balancing pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Comparison

  • Lipophilicity : The target compound (logP = 4.893) is more lipophilic than ABO (logP ~2.5) and carboxylic acid derivatives (logP ~3.5), suggesting superior tissue penetration but poorer aqueous solubility .
  • Water Solubility: Diamino analogs of ABO (e.g., compound 10) achieve logSw ≈ -2.5 via salt formation, outperforming the target compound (logSw = -4.83) .
  • Metabolic Stability : Tetrahydro rings (as in the target compound) may reduce oxidative metabolism compared to fully aromatic systems .

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